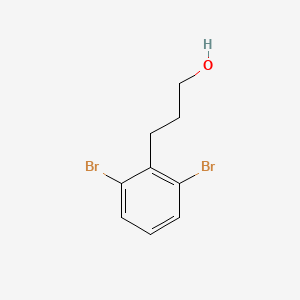

3-(2,6-Dibromophenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2O |

|---|---|

Molecular Weight |

293.98 g/mol |

IUPAC Name |

3-(2,6-dibromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 |

InChI Key |

HIGXIEYDSARYBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCCO)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,6 Dibromophenyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Dibromophenylpropanol Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For 3-(2,6-dibromophenyl)propan-1-ol, the primary disconnection points are the carbon-carbon bond between the phenyl ring and the propyl chain, and the carbon-oxygen bond of the primary alcohol.

A key retrosynthetic step involves functional group interconversion (FGI), where the primary alcohol is envisioned as arising from the reduction of a carboxylic acid or its corresponding ester. ias.ac.in This leads to the precursor 3-(2,6-dibromophenyl)propanoic acid. This disconnection is advantageous as the carboxylic acid functionality can be introduced through various established methods.

Another strategic disconnection breaks the C-C bond between the aromatic ring and the propyl side chain. This suggests a coupling reaction between a 1,3-dibromobenzene (B47543) derivative and a three-carbon synthon. This approach allows for the late-stage introduction of the dibromophenyl moiety.

Development of Novel Synthetic Pathways

Catalytic Approaches to Carbon-Carbon Bond Formation Precursors

The formation of the carbon-carbon bond between the aromatic ring and the propyl side chain is a critical step in the synthesis of this compound. Modern catalytic methods offer efficient and selective ways to achieve this transformation. organic-chemistry.orgedubirdie.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds. mdpi.com In this context, a boronic acid derivative of the propyl chain could be coupled with 1,3-dibromobenzene under palladium catalysis. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.com Similarly, the Heck reaction can be employed to couple 1,3-dibromobenzene with an appropriate alkene precursor. organic-chemistry.org

Another approach involves the use of organometallic reagents. For instance, a Grignard reagent prepared from a 3-halopropanol derivative can react with 1,3-dibromobenzene in the presence of a suitable catalyst. However, the steric hindrance from the two bromine atoms on the phenyl ring can pose a challenge for this reaction.

Enzymatic C-C bond-forming reactions are also emerging as a viable green alternative. nih.gov While specific enzymes for the synthesis of this particular compound may not be established, the broader field of biocatalysis offers potential for future development. nih.gov

Green Chemistry Principles and Sustainable Routes in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netiaea.org In the synthesis of this compound, several strategies can be employed to enhance its sustainability.

The use of water as a solvent is a key aspect of green chemistry. nih.gov While the solubility of the reactants may be a concern, the development of water-soluble catalysts and reaction conditions can overcome this limitation. Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. magtech.com.cnblazingprojects.com The development of specific enzymes for the synthesis of this compound or its precursors could lead to highly sustainable manufacturing processes.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste. researchgate.net Key parameters that are often optimized include temperature, reaction time, catalyst loading, and solvent.

For instance, in a catalytic reaction, the amount of catalyst used can significantly impact the reaction rate and yield. researchgate.net A systematic study to determine the optimal catalyst loading can lead to a more cost-effective and efficient process. Similarly, the reaction temperature and time are often interrelated, and finding the right balance is essential to ensure complete conversion without promoting side reactions. researchgate.net

The choice of solvent can also have a profound effect on the outcome of a reaction. researchgate.net A solvent that effectively dissolves the reactants and facilitates the desired chemical transformation is key. In the context of green chemistry, the use of environmentally benign solvents is highly encouraged. nih.gov

| Parameter | Variation | Effect on Yield | Optimal Condition |

| Temperature | 90 °C, 100 °C, 110 °C, 120 °C | 71%, 85%, 91%, 87% | 110 °C researchgate.net |

| Reaction Time | 8 min, 10 min, 12 min, 15 min, 20 min | Increased up to 12 min, then plateaued | 12 min researchgate.net |

| Catalyst Loading | Decreased amount led to lower yield | Sufficient amount to initiate the reaction | 0.02 g (in a specific reported reaction) researchgate.net |

| Solvent | Ethanol (B145695), AcOH, Ethylene glycol, Water, Toluene (B28343) | Ethanol and Toluene gave the best results | Ethanol researchgate.net |

Stereochemical Control in Analogous Chiral Syntheses

While this compound itself is achiral, the synthetic methodologies discussed can be adapted for the synthesis of chiral analogs, which are important in pharmaceutical and materials science. magtech.com.cn Achieving stereochemical control is a key challenge in the synthesis of such chiral molecules.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. mdpi.com For example, in the synthesis of a chiral 3-aryl-1-propanol, an asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent or a catalyst with a chiral ligand can provide the desired enantiomer with high enantiomeric excess. magtech.com.cn

Biocatalytic methods, particularly the use of ketoreductases, are highly effective for the asymmetric reduction of ketones to chiral alcohols. magtech.com.cn These enzymes often exhibit high enantioselectivity and can be used to produce either enantiomer of the desired alcohol.

The stereoselective synthesis of chiral 3-aryl-1-alkynes has been achieved through the cross-coupling of bromoallenes with arylbromocuprates, demonstrating high 1,3-anti stereoselectivity. researchgate.net This approach could potentially be adapted for the synthesis of chiral precursors to this compound analogs.

Flow Chemistry and Continuous Processing Applications in Dibromophenylpropanol Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of specialized chemical compounds, including this compound. While specific literature on the continuous synthesis of this exact molecule is not extensively detailed, the principles of flow chemistry can be applied to its logical synthetic precursors, primarily through the reduction of 3-(2,6-dibromophenyl)propanoic acid or via Grignard-based methodologies. Continuous processing provides enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for higher yields and purity.

One plausible continuous flow approach for the synthesis of this compound involves the reduction of commercially available 3-(2,6-dibromophenyl)propanoic acid. In a typical batch process, this reduction is often achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the highly exothermic nature of such reactions can pose safety and control challenges on a larger scale. Flow chemistry, particularly utilizing packed-bed reactors, offers a robust solution to these issues.

A hypothetical flow-based reduction process would involve pumping a solution of 3-(2,6-dibromophenyl)propanoic acid in a suitable solvent, such as tetrahydrofuran (B95107) (THF), through a heated column packed with a solid-supported reducing agent. This setup allows for precise temperature control, minimizing the risk of thermal runaways and the formation of byproducts. The continuous nature of the process ensures that only a small volume of the reaction mixture is at the reaction temperature at any given time, further enhancing safety.

The table below outlines a conceptual flow process for the reduction of 3-(2,6-dibromophenyl)propanoic acid, drawing parallels from established continuous flow reductions of other aromatic carboxylic acids.

| Parameter | Description | Potential Advantage in Flow vs. Batch |

|---|---|---|

| Reactor Type | Packed-bed reactor with a solid-supported borohydride (B1222165) reagent. | Improved heat transfer and safety; ease of product separation from the solid reagent. |

| Substrate | Solution of 3-(2,6-dibromophenyl)propanoic acid in THF. | Continuous feed allows for consistent concentration and reaction conditions. |

| Flow Rate | Adjustable, to control residence time and ensure complete conversion. | Precise control over reaction time, leading to higher selectivity and yield. |

| Temperature | Optimized for the specific reducing agent, maintained uniformly across the reactor. | Eliminates hot spots, reducing byproduct formation. |

| Quenching | In-line quenching with an aqueous solution post-reaction. | Immediate and controlled neutralization of any unreacted reducing agent. |

Another viable synthetic route amenable to continuous processing is a Grignard reaction. This could involve, for example, the reaction of a Grignard reagent derived from a 2,6-dibromohalobenzene with an appropriate epoxide. Grignard reactions are notoriously exothermic and rapid, making them ideal candidates for the enhanced safety and control offered by microreactors in a flow chemistry setup. chemicalprocessing.comfraunhofer.debionity.com

Researchers at the Fraunhofer Institute for Microengineering and Microsystems (IMM) have developed a flow microreactor that effectively manages the challenges of Grignard reactions. chemicalprocessing.comfraunhofer.debionity.com Their design involves pumping the reactant through a bed of magnesium shavings, which provides a large surface area for the reaction and allows for excellent heat dissipation through a double-skinned, cooled reactor. chemicalprocessing.comfraunhofer.debionity.com This approach significantly reduces reaction times to minutes and improves product purity by minimizing side reactions. chemicalprocessing.comfraunhofer.debionity.com

A proposed continuous flow synthesis of this compound using a Grignard-based approach could be designed as follows, with comparative data from analogous flow reactions:

| Parameter | Description | Reported Findings in Analogous Flow Systems | Potential Advantage |

|---|---|---|---|

| Reactor Type | Microreactor or meso-scale flow reactor. | Reaction times reduced to minutes with high yields. fraunhofer.de | Superior heat and mass transfer, enhanced safety. |

| Grignard Formation | Continuous flow of a 2,6-dibromohalobenzene solution over a packed bed of magnesium. chemicalprocessing.comfraunhofer.debionity.com | Controlled and safe generation of the highly reactive Grignard reagent. chemicalprocessing.comfraunhofer.debionity.com | On-demand generation of the Grignard reagent, avoiding storage of unstable intermediates. |

| Reactant Addition | In-line mixing of the freshly prepared Grignard reagent with a solution of an appropriate epoxide (e.g., propylene (B89431) oxide). | Precise stoichiometric control through differential flow rates. | Improved selectivity and reduced formation of byproducts. |

| Residence Time | Typically in the range of seconds to a few minutes. | Shorter residence times inhibit side reactions. fraunhofer.debionity.com | Increased throughput and process efficiency. |

The implementation of flow chemistry and continuous processing for the synthesis of this compound presents a forward-looking approach to the manufacturing of this specialty chemical. The enhanced safety, control, and potential for higher purity and yield make it a compelling alternative to traditional batch methods, aligning with the principles of green and sustainable chemistry.

Reactivity and Transformational Chemistry of 3 2,6 Dibromophenyl Propan 1 Ol

Alcohol-Mediated Functional Group Interconversions

The primary alcohol moiety in 3-(2,6-dibromophenyl)propan-1-ol is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, and ethers. Furthermore, it can be derivatized into an activated electrophile, paving the way for subsequent nucleophilic substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Depending on the reagents and reaction conditions, primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids.

The partial oxidation of this compound to 3-(2,6-dibromophenyl)propanal can be achieved using mild oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this purpose, effectively halting the oxidation at the aldehyde stage. organicchemistrytutor.comlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent overoxidation to the carboxylic acid. organicchemistrytutor.com

For the complete oxidation to 3-(2,6-dibromophenyl)propanoic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) are commonly employed. To ensure the reaction proceeds to the carboxylic acid, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux.

Table 1: Representative Conditions for Alcohol Oxidation

| Starting Material | Product | Reagent(s) | Solvent | Typical Conditions |

| Primary Alcohol | Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature |

| Primary Alcohol | Carboxylic Acid | Potassium Permanganate (KMnO4) | Water/t-butanol | Heat |

| Primary Alcohol | Carboxylic Acid | Chromic Acid (Jones Reagent) | Acetone | 0°C to room temperature |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. The direct reaction with a carboxylic acid (Fischer esterification) is an equilibrium process that is usually catalyzed by a strong acid (e.g., sulfuric acid) and often requires removal of water to drive the reaction to completion. A more efficient method involves the use of an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. byjus.commasterorganicchemistry.comyoutube.comlibretexts.org Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide. The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 2: General Conditions for Esterification and Etherification

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent |

| Esterification | This compound | Carboxylic Acid | H2SO4 (catalytic) | Toluene (B28343) |

| Esterification | This compound | Acid Chloride | Pyridine | Dichloromethane (DCM) |

| Etherification | This compound | Alkyl Halide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) |

Derivatization to Activated Electrophiles

To enhance the reactivity of the hydroxyl group towards nucleophilic attack, it can be converted into a better leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate.

Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate. Similarly, reaction with methanesulfonyl chloride (MsCl) provides the mesylate. These sulfonate esters are excellent electrophiles and can readily undergo SN2 reactions with a wide range of nucleophiles, effectively replacing the hydroxyl group with another functional group.

Aromatic Ring Functionalization Reactions

The dibrominated phenyl ring of this compound offers opportunities for further functionalization, either by substitution of the bromine atoms or by substitution of the aromatic protons.

Nucleophilic Aromatic Substitution at Bromine Centers

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires specific conditions. chemistrysteps.commasterorganicchemistry.comyoutube.comchadsprep.comlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In the case of this compound, the bromine atoms are not activated by strongly electron-withdrawing groups in the ortho or para positions. Therefore, direct SNAr reactions at the bromine centers are expected to be difficult under standard conditions.

However, under very harsh conditions or through alternative mechanisms such as the elimination-addition (benzyne) pathway, substitution might be possible. The benzyne (B1209423) mechanism typically involves a very strong base, such as sodium amide (NaNH2), to deprotonate the aromatic ring, followed by elimination of the halide to form a highly reactive benzyne intermediate, which is then trapped by a nucleophile. chemistrysteps.com

Directed Ortho Metalation Strategies on the Dibromophenyl Moiety

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orguwindsor.caharvard.edu This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orguwindsor.ca

In this compound, the hydroxyl group of the propanol (B110389) side chain, or a derivative thereof, could potentially act as a DMG. The oxygen atom can coordinate to the lithium of an alkyllithium reagent (e.g., n-butyllithium), directing deprotonation to one of the ortho positions. However, the presence of two bromine atoms ortho to the propanol chain introduces complexity. Halogen-metal exchange, where the organolithium reagent exchanges its lithium atom for one of the bromine atoms, is a common competing reaction with 1,3-dibromobenzene (B47543) derivatives and can be faster than deprotonation.

If deprotonation were to occur, it would likely be at the position meta to the two bromine atoms, as this is the only available aromatic proton. The resulting aryllithium species could then be trapped with various electrophiles to introduce new substituents onto the aromatic ring. The feasibility of DoM versus halogen-metal exchange would depend on the specific reaction conditions, including the choice of base, solvent, and temperature.

Table 3: Potential Aromatic Ring Functionalization Strategies

| Reaction Type | Reagents | Potential Product | Key Considerations |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaNH2/NH3) | Aminated or other substituted phenylpropanol | Requires harsh conditions or benzyne mechanism. |

| Directed Ortho Metalation | Organolithium (e.g., n-BuLi), Electrophile (e.g., CO2) | Carboxylated dibromophenylpropanol | Competition between deprotonation and halogen-metal exchange. |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing Aryl Bromides

The presence of two aryl bromide moieties makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance imposed by the two ortho-bromine atoms presents a significant challenge, often requiring specialized catalysts and optimized reaction conditions to achieve high yields.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial to facilitate the catalytic cycle. rsc.orgyoutube.com Catalysts such as those based on biaryl phosphines or N-heterocyclic carbenes (NHCs) have proven effective for coupling with sterically demanding aryl chlorides and bromides. rsc.orgchemicalbook.com The reaction of a dihaloarene can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical products through sequential couplings. nih.gov The first coupling is generally faster, and the introduction of a bulky group in the first step can further influence the reactivity of the second bromine atom. The use of potassium aryltrifluoroborates as coupling partners has also been shown to be effective in the Suzuki-Miyaura coupling of benzylic halides, suggesting a potential route for derivatization. nih.gov

Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |

| Pd(OAc)₂ | PCy₃·HBF₄ | K₃PO₄ | Toluene | 110 | youtube.com |

| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 110 | youtube.com |

| Palladacycle-NHC | - | - | 2-Propanol | Room Temp | chemicalbook.com |

| PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | - | - | nih.gov |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. rsc.org For substrates like this compound, intramolecular Heck reactions could be envisioned if the propanol side chain were appropriately modified to contain an alkene moiety. nih.govlookchem.comresearchgate.net The regioselectivity of the Heck reaction is typically controlled by steric factors, with the aryl group adding to the less substituted carbon of the alkene double bond. rsc.org The development of highly active catalysts, including phosphine-free systems and those utilizing N-heterocyclic carbene ligands, has expanded the scope of the Heck reaction to include less reactive aryl bromides. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide and is a powerful tool for the synthesis of arylalkynes. nih.govnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov For dihaloaryl compounds, selective mono- or di-alkynylation can be achieved by controlling the stoichiometry of the alkyne and the reaction conditions. youtube.com Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govresearchgate.net The reactivity of aryl halides in the Sonogashira reaction follows the general trend I > Br > Cl. nih.gov The steric hindrance in this compound would necessitate the use of robust catalyst systems, potentially with bulky ligands, to achieve efficient coupling. researchgate.net

Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Halides

| Palladium Catalyst | Co-catalyst | Base | Solvent | Note | Reference(s) |

| Pd(PPh₃)₄ | CuI | Amine | Various | Standard conditions | nih.govresearchgate.net |

| PdCl₂(PPh₃)₂ | CuI | Amine | Various | Standard conditions | nih.gov |

| Pd(0) Nanoparticles | None | Piperidine | Water | Copper-free, Ultrasound | nih.gov |

| PdCl₂(PCy₃)₂ | None | - | - | Copper-free, for aryl chlorides | nih.gov |

Side-Chain Modifications and Elongations of the Propane (B168953) Backbone

The propan-1-ol side chain of this compound provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. Oxidation to the carboxylic acid, 3-(2,6-dibromophenyl)propanoic acid, can be achieved using strong oxidizing agents. nih.gov Milder, more selective methods are also available to stop the oxidation at the aldehyde stage. For instance, a two-step, one-pot procedure using NaOCl and TEMPO followed by NaClO₂ is effective for converting primary alcohols to carboxylic acids under mild conditions, compatible with sensitive functional groups like aryl halides. acs.org

Homologation and Other Modifications: The propanol side chain can be elongated or further functionalized. For example, conversion of the alcohol to a leaving group, such as a tosylate or halide, would enable nucleophilic substitution reactions to introduce new functional groups. The synthesis of related 3-arylpropylamine derivatives has been achieved through a sequence involving a Heck reaction to form a 3-arylacrylamide, followed by hydrogenation and reduction. rsc.org Additionally, the synthesis of various 2-amino-3-arylpropan-1-ols has been reported, highlighting the potential for introducing nitrogen-containing functionalities into the propane backbone. nih.gov The cyclization of derivatives of 3-arylpropan-1-ols can lead to the formation of heterocyclic structures like chromanes. researchgate.net

Mechanistic Investigations of Key Transformations Involving this compound

The mechanisms of the Suzuki, Heck, and Sonogashira reactions have been extensively studied. rsc.orgnih.govnih.govnih.gov The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. nih.gov

For sterically hindered substrates like this compound, the oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step. The use of bulky, electron-rich ligands on the palladium center can accelerate this step by promoting the formation of a coordinatively unsaturated, more reactive palladium species. rsc.org

In the Suzuki-Miyaura reaction , the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is also sensitive to steric hindrance. The base plays a crucial role in activating the organoboron species. nih.gov

In the Heck reaction , the regioselectivity of the migratory insertion of the alkene into the Pd-C bond is primarily governed by sterics, leading to the formation of the less hindered product. nih.gov For intramolecular Heck reactions, the formation of five- or six-membered rings is generally favored. nih.govlookchem.comresearchgate.net

The Sonogashira reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. nih.govresearchgate.net In copper-free variants, the mechanism is believed to proceed through a dimeric palladium species or be facilitated by the amine base.

Mechanistic studies on the C-O cross-coupling of alcohols with aryl halides have shown that reductive elimination from the palladium(II) alkoxide intermediate can be slow, leading to competing β-hydride elimination. nih.gov The development of new ligands aims to promote the desired C-O bond formation over these side reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 2,6 Dibromophenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 3-(2,6-dibromophenyl)propan-1-ol in solution. nih.gov Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the downfield region, characteristic of a substituted benzene (B151609) ring. The propyl chain protons exhibit specific splitting patterns due to spin-spin coupling. For a related compound, propan-1-ol, the proton ratios are 3:2:2:1, which helps in identifying the different proton environments. docbrown.info In this compound, the protons on the carbon adjacent to the hydroxyl group (C1) would appear as a triplet, coupled to the protons on the adjacent methylene (B1212753) group (C2). The C2 protons would appear as a multiplet due to coupling with both the C1 and C3 protons. The protons on the carbon attached to the dibromophenyl ring (C3) would also likely be a triplet. The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would expect to see distinct signals for the three carbons of the propyl chain and the carbons of the dibromophenyl ring. The carbon bearing the hydroxyl group (C1) would be found in the typical range for alcohols, while the carbons of the aromatic ring would appear further downfield. The chemical shifts are influenced by the electronegativity of the substituent atoms; for instance, the carbon atoms bonded to the bromine atoms will have their chemical shifts significantly affected. docbrown.info In propan-1-ol, three distinct ¹³C chemical shifts are observed, confirming the three different carbon environments. docbrown.info

Conformational Analysis: NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformations of the molecule in solution. nih.gov For flexible molecules like this compound, different rotational isomers (rotamers) may exist. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can be related to the dihedral angle between them via the Karplus equation, allowing for the determination of the predominant conformation of the propyl chain. nih.govnih.gov Low-temperature NMR studies can also be employed to slow down the conformational exchange, potentially allowing for the observation of individual conformers. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0-7.5 (multiplet) | ~128-140 |

| Ar-C-Br | - | ~125-130 |

| Ar-C-CH₂ | - | ~140-145 |

| -CH₂(α to Ar) | ~2.8-3.2 (triplet) | ~35-40 |

| -CH₂- | ~1.8-2.2 (multiplet) | ~30-35 |

| -CH₂OH | ~3.6-4.0 (triplet) | ~60-65 |

| -OH | Variable (broad singlet) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ornl.govresearchgate.netunt.edu This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in a crystal lattice. nih.govnih.gov

For this compound, a single-crystal X-ray diffraction study would elucidate the following:

Molecular Conformation: The exact conformation of the propyl chain relative to the dibromophenyl ring in the solid state. This includes the torsion angles around the C-C single bonds.

Intermolecular Interactions: The presence of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and halogen bonds involving the bromine atoms, which dictate the crystal packing. nih.gov The O-H...O hydrogen bonds are a common feature in the crystal structures of alcohols.

Aromatic Ring Stacking: The analysis would also reveal any π-π stacking interactions between the dibromophenyl rings of adjacent molecules.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell |

| Bond Lengths | e.g., C-C, C-O, C-Br, C-H |

| Bond Angles | e.g., C-C-C, C-O-H |

| Torsion Angles | Defines the conformation of the propyl chain |

| Hydrogen Bonding Geometry | Donor-Acceptor distances and angles |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. quizlet.com

For this compound, HRMS would provide the exact mass of the molecular ion, [M]⁺, confirming its elemental formula (C₉H₁₀Br₂O). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing a clear signature for the presence of two bromine atoms. researchgate.net

Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions helps to piece together the structure of the molecule. For this compound, expected fragmentation pathways include:

Alpha-cleavage: Loss of an ethyl radical from the carbon adjacent to the oxygen, leading to the formation of a [CH₂OH]⁺ ion (m/z 31). This is a common fragmentation for primary alcohols. libretexts.orgdocbrown.info

Loss of Water: Dehydration of the molecular ion to form a radical cation with m/z corresponding to the loss of 18 Da. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, leading to fragments corresponding to the dibromophenyl moiety and the propanol (B110389) chain.

Loss of Bromine: Cleavage of a C-Br bond, resulting in ions showing the loss of a bromine atom.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 294/296/298 | [C₉H₁₀Br₂O]⁺ | Molecular Ion |

| 276/278/280 | [C₉H₈Br₂]⁺ | Loss of H₂O |

| 215/217 | [C₉H₁₀BrO]⁺ | Loss of Br |

| 185/187 | [C₆H₃Br₂]⁺ | Cleavage of the propyl chain |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.netresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in an alcohol. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ corresponding to the stretching vibration of the C-O bond. quizlet.com

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-Br Stretch: The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give rise to strong Raman signals. For this compound, the C-Br and aromatic C=C stretching vibrations would be expected to show strong Raman scattering. The study of aqueous solutions of propan-1-ol using Raman spectroscopy has provided insights into the effects of hydrophobic and hydrophilic groups on water structure. researchgate.net

Intermolecular Interactions: The position and shape of the O-H stretching band in the FT-IR spectrum are highly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp band corresponding to the free O-H stretch may be observed, while in the pure liquid or solid state, a broad band indicates strong intermolecular hydrogen bonding. docbrown.info

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretch (H-bonded) | 3200-3600 (broad) | FT-IR |

| C-H (aromatic) | Stretch | >3000 | FT-IR, Raman |

| C-H (aliphatic) | Stretch | <3000 | FT-IR, Raman |

| C=C (aromatic) | Stretch | 1450-1600 | FT-IR, Raman |

| C-O | Stretch | 1000-1260 | FT-IR |

| C-Br | Stretch | <700 | FT-IR, Raman |

Chiroptical Spectroscopy for Chiral Analogues

While this compound itself is achiral, the introduction of a chiral center, for example by substitution on the propyl chain, would create chiral analogues. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would then be essential for characterizing these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral analogue of this compound, CD spectroscopy could be used to determine the absolute configuration of the stereocenter and to study conformational changes that affect the chiral environment.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can also be used to determine the stereochemistry of chiral compounds.

The application of these techniques would be crucial in the study of any synthesized chiral derivatives of this compound, providing information that is inaccessible through the other spectroscopic methods discussed.

Computational and Theoretical Investigations of 3 2,6 Dibromophenyl Propan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For aromatic compounds, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide insights into how substituents affect the electronic properties. researchgate.netresearchgate.net In 3-(2,6-Dibromophenyl)propan-1-ol, the electron-withdrawing bromine atoms and the propanol (B110389) group influence the electron distribution across the phenyl ring and, consequently, the HOMO-LUMO energies. Computational studies on similar halogenated phenyl derivatives show that such calculations can elucidate charge transfer interactions within the molecule. researchgate.net The analysis of these orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 3.5 Debye |

Note: The values presented are representative based on DFT calculations for structurally similar aromatic and halogenated compounds and are intended for illustrative purposes. mdpi.comasianresassoc.orgsemanticscholar.org

Conformation Analysis Using Molecular Mechanics and Quantum Chemical Methods

The flexibility of the propanol side chain in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformation analysis aims to identify the most stable geometries (those with the lowest energy) and the energy barriers for converting between them.

Molecular mechanics (MM) methods offer a fast computational approach to explore the conformational landscape by treating atoms as balls and bonds as springs. This method is suitable for scanning the potential energy surface to identify low-energy conformers. Subsequently, more accurate quantum chemical methods, such as DFT, can be used to optimize the geometries and calculate the relative energies of these conformers with higher precision. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is effective for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculations can predict the chemical environment of each nucleus, helping to assign peaks in an experimental spectrum. For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the three methylene (B1212753) groups of the propanol chain, and the hydroxyl proton.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. scielo.org.za Theoretical IR spectra help assign experimental bands to specific molecular vibrations, such as O-H stretching, C-H stretching of the alkyl chain and aromatic ring, C-O stretching, and vibrations involving the C-Br bonds. substack.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict absorptions in the UV region corresponding to π→π* transitions within the dibromophenyl ring.

Table 2: Representative Predicted Vibrational Frequencies (IR)

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3700 |

| C-H Stretch | Aromatic | 3050 - 3150 |

| C-H Stretch | Aliphatic (CH₂) | 2900 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Primary Alcohol | 1050 - 1150 |

| C-Br Stretch | Aryl Halide | 550 - 650 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups. scielo.org.zasemanticscholar.orgcbu.edu.tr

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products. researchgate.net This involves mapping the potential energy surface of a reaction to identify the lowest energy path. Key points on this path include reactants, products, intermediates, and transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy and predicting the reaction rate. For a molecule like this compound, reaction pathway modeling could be used to study reactions such as its oxidation to an aldehyde or carboxylic acid, or its dehydration. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is determined by a balance of various intermolecular interactions. These can include hydrogen bonding (from the hydroxyl group), halogen bonding (involving the bromine atoms), and weaker van der Waals forces. nih.gov

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Propanol |

| Aldehyde |

Role of 3 2,6 Dibromophenyl Propan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

While direct, extensive research detailing the use of 3-(2,6-dibromophenyl)propan-1-ol in the synthesis of a wide range of heterocyclic compounds is still developing, the inherent reactivity of its structure suggests significant potential. The presence of two bromine atoms ortho to the propyl chain allows for various coupling reactions, and the terminal hydroxyl group can be readily converted into other functionalities. This dual reactivity is a key feature for constructing heterocyclic systems. For instance, the hydroxyl group could be transformed into an amine or a thiol, which could then undergo intramolecular cyclization with the phenyl ring, potentially facilitated by the displacement of one or both bromine atoms, to form nitrogen- or sulfur-containing heterocycles.

Intermediate for Ligand Synthesis in Organometallic Chemistry

In the realm of organometallic chemistry, the design and synthesis of ligands are paramount for controlling the reactivity and selectivity of metal catalysts. This compound is a promising intermediate for creating novel ligand frameworks. The ortho-dibromo substitution pattern can be exploited to introduce phosphine (B1218219), amine, or other coordinating groups through substitution reactions. The propanol (B110389) tail can be functionalized to introduce further donor atoms or to attach the ligand to a solid support. The steric bulk provided by the 2,6-disubstituted phenyl group can also be a crucial design element in creating ligands that promote specific catalytic transformations.

Application in Polymer Chemistry and Material Science

The bifunctional nature of this compound makes it a valuable monomer or cross-linking agent in polymer chemistry. The hydroxyl group can participate in polymerization reactions such as esterification or etherification to form the polymer backbone. The bromine atoms can then be used for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This approach enables the tuning of polymer properties, such as solubility, thermal stability, and optical or electronic characteristics. Such polymers could find applications in areas like flame retardants, specialty coatings, and advanced functional materials.

Derivatization Strategies and Analogous Compound Synthesis

Systematic Modification of the Alcohol Functionality

The primary alcohol of 3-(2,6-Dibromophenyl)propan-1-ol is a versatile functional handle for a variety of chemical transformations. These modifications can alter the compound's polarity, lipophilicity, and potential for hydrogen bonding. Standard organic chemistry reactions can be readily applied to yield a range of derivatives.

Key modifications include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions (e.g., DCC, EDC, or acid catalysis) produces the corresponding esters. This allows for the introduction of a wide array of acyl groups.

Etherification: The alcohol can be converted into ethers through methods such as the Williamson ether synthesis, which involves deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Oxidation: Controlled oxidation can yield the corresponding aldehyde, 3-(2,6-dibromophenyl)propanal, using reagents like pyridinium (B92312) chlorochromate (PCC). Further oxidation can produce the carboxylic acid, 3-(2,6-dibromophenyl)propanoic acid.

Conversion to Sulfones: A one-pot synthesis can convert the primary alcohol into an aryl sulfone. This process involves treating the alcohol with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.org

These transformations are fundamental in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead molecule.

| Reaction Type | Typical Reagents | Resulting Functional Group |

| Esterification | Carboxylic Acid, Acid Anhydride/Chloride | Ester |

| Etherification | Alkyl Halide, NaH | Ether |

| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Oxidation (to Acid) | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Sulfonylation | N-Bromosuccinimide, PPh₃, Sodium Arenesulfinate | Aryl Sulfone |

Diversification at the Dibromophenyl Moiety

The two bromine atoms on the phenyl ring are excellent leaving groups for metal-catalyzed cross-coupling reactions, providing a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.org This allows for significant diversification of the aromatic core.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). nih.govnrochemistry.com It is a highly versatile method for forming C-C bonds with a wide tolerance for other functional groups. nih.govyoutube.com

Negishi Coupling: Involving a palladium or nickel catalyst, this reaction couples the aryl bromide with an organozinc reagent. nrochemistry.com

Stille Coupling: This reaction uses a palladium catalyst to couple the aryl bromide with an organotin reagent. youtube.com While effective, the toxicity of organotin compounds is a significant drawback. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, or a carbon-oxygen bond with an alcohol or thiol. nrochemistry.com It is a key method for introducing nitrogen- or oxygen-containing substituents.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst to form a C-C triple bond. youtube.com

These reactions can be performed sequentially, allowing for the differential functionalization of the 2- and 6-positions if their reactivity can be distinguished, leading to a vast array of structurally complex analogues.

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(0) complex, Base | Aryl/Alkyl Boronic Acid or Ester | C-C |

| Negishi Coupling | Pd(0) or Ni(0) complex | Organozinc Reagent | C-C |

| Stille Coupling | Pd(0) complex | Organostannane (Organotin) Reagent | C-C |

| Buchwald-Hartwig Amination | Pd(0) complex, Base | Amine, Alcohol, or Thiol | C-N, C-O, C-S |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt | Terminal Alkyne | C-C (alkynyl) |

Synthesis of Polybrominated Analogues and Related Aryl-Propanols

The synthesis of analogues with different bromination patterns or alternative aryl cores is crucial for a comprehensive understanding of the molecule's chemical space.

Polybrominated Analogues: The synthesis of analogues with more than two bromine atoms, such as a 2,4,6-tribromophenyl (B11824935) propanol (B110389), can be envisioned. A common route involves the direct bromination of phenol (B47542). Phenol is highly activated towards electrophilic aromatic substitution, and reaction with bromine water readily yields 2,4,6-tribromophenol. youtube.combyjus.com This polybrominated phenol can then serve as a starting material. The propanol side chain can be introduced through various multi-step synthetic sequences, potentially involving alkylation followed by functional group manipulations to achieve the desired 3-aryl-1-propanol structure.

Related Aryl-Propanols: The synthesis of the core 3-aryl-propan-1-ol structure can be achieved through several established methods. For instance, 3-phenyl-1-propanol (B195566) can be prepared by the reduction of cinnamic acid or its esters, or from cinnamaldehyde. orgsyn.org A more direct analogue, 3-(2-bromophenyl)propan-1-ol, can be synthesized by the reduction of 3-(2-bromophenyl)propanoic acid using reagents like borane-dimethyl sulfide (B99878) complex. These general strategies can be adapted to a variety of substituted aryl starting materials to produce a library of related aryl-propanols.

| Analogue Type | Potential Starting Material | Key Synthetic Step Example |

| 2,4,6-Tribromophenyl Propanol | 2,4,6-Tribromophenol wikipedia.org | Side-chain elaboration (e.g., O-alkylation, Claisen rearrangement, reduction) |

| 3-(2-Bromophenyl)propan-1-ol | 3-(2-Bromophenyl)propanoic acid | Reduction with Borane-DMS |

| 3-Phenylpropan-1-ol | Cinnamic Acid or Ethyl Cinnamate orgsyn.org | Reduction with LiAlH₄ or Na/Ethanol (B145695) orgsyn.org |

Development of Isosteres and Bioisosteres from a Synthetic Perspective

Isosteres are atoms or groups of atoms that have similar size, shape, or electronic properties. Bioisosteres are a broader class that can be interchanged in a molecule to produce a compound with similar biological activity. estranky.sk The strategic replacement of moieties within this compound with isosteres or bioisosteres is a rational approach in drug design.

Non-Classical Phenyl Bioisosteres: The 2,6-dibromophenyl ring is a significant structural feature. From a synthetic perspective, replacing this ring with non-classical bioisosteres that mimic its spatial arrangement is a modern strategy. acs.org Examples include:

Bicyclo[1.1.1]pentane (BCP): This strained cage structure can mimic a 1,4-disubstituted phenyl ring. nih.gov

Cubane: This highly symmetric cage compound can also serve as a phenyl ring mimic. acs.org

Heterocycles: Aromatic heterocycles like pyridine (B92270) or pyrazine (B50134) can be considered classical bioisosteres, altering electronic properties while maintaining aromaticity. acs.org

The synthesis of these analogues requires specialized starting materials and methods to construct or incorporate these unique three-dimensional scaffolds.

Alcohol Bioisosteres: The primary alcohol group is a key hydrogen bond donor and acceptor. It can be replaced with other functional groups that have similar properties. Common bioisosteres for alcohols and carboxylic acids (a potential metabolite) include:

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can participate in similar hydrogen bonding interactions. youtube.com

Sulfonic Acids and Sulfonamides: These groups are also acidic and can act as hydrogen bond donors/acceptors. youtube.com

The synthesis of these derivatives involves replacing the propanol side chain with a precursor that can be converted into the desired bioisosteric group, presenting unique synthetic challenges compared to simple alcohol derivatization.

| Original Moiety | Isostere/Bioisostere Class | Example Replacement | Synthetic Consideration |

| Phenyl Ring | Non-Classical Bioisostere | Bicyclo[1.1.1]pentane (BCP) nih.gov | Requires synthesis of BCP-containing building blocks. |

| Phenyl Ring | Classical Bioisostere | Pyridine Ring | Synthesis from corresponding bromopyridines. |

| Alcohol Group | Carboxylic Acid Bioisostere | Tetrazole youtube.com | Synthesis often proceeds through a nitrile intermediate. |

| Alcohol Group | Alcohol/Acid Bioisostere | Sulfonic Acid | Oxidation of a corresponding thiol. |

Analytical Method Development and Quality Control Considerations for 3 2,6 Dibromophenyl Propan 1 Ol

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of 3-(2,6-dibromophenyl)propan-1-ol, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most pertinent methods. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC):

Given the presence of a hydroxyl group and an aromatic ring, this compound is well-suited for analysis by reversed-phase HPLC with UV detection. The aromatic ring provides a strong chromophore, enabling sensitive detection. A stability-indicating HPLC method can be developed to separate the main compound from any process-related impurities and degradation products. google.com

A proposed set of HPLC conditions is detailed in the table below. The selection of a C18 column is standard for reversed-phase chromatography, providing good retention and separation of moderately polar compounds. researchgate.nethelixchrom.com The mobile phase, consisting of a mixture of acetonitrile (B52724) and water, is common for such analyses, and its gradient can be optimized to achieve the desired separation. helixchrom.com Detection at a wavelength corresponding to the UV absorbance maximum of the dibromophenyl moiety would ensure high sensitivity.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

As this compound is a semi-volatile compound, GC is also a viable technique for its purity assessment. GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation and structural information about volatile impurities. nih.gov A common approach involves using a capillary column with a non-polar or medium-polarity stationary phase.

For GC analysis, derivatization of the alcohol group to a more volatile silyl (B83357) ether might be considered to improve peak shape and thermal stability, although direct analysis is often possible. Headspace GC can be employed to analyze for residual solvents from the synthesis process. nih.gov

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

Quantitative Analysis Techniques

For the quantitative determination of this compound, a validated HPLC-UV method is typically the preferred approach due to its precision and accuracy. The method would involve creating a calibration curve from certified reference standards of the compound at various concentrations. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve.

Alternatively, quantitative analysis can be performed using GC-FID, which offers a wide linear range and uniform response for many organic compounds. An internal standard method is often employed in GC to improve the precision of the quantification by correcting for variations in injection volume and detector response.

Impurity Profiling and Identification

Impurity profiling is a critical aspect of quality control, as impurities can affect the safety and efficacy of the final drug product. bldpharm.comnih.govsigmaaldrich.com The potential impurities in this compound are likely to originate from the starting materials, intermediates, and by-products of the synthesis process.

A plausible synthetic route for this compound is the reduction of 3-(2,6-dibromophenyl)propanoic acid. This precursor is commercially available. The reduction can be achieved using a reducing agent such as borane-dimethyl sulfide (B99878) complex.

Based on this synthetic pathway, potential impurities could include:

| Potential Impurity | Source |

| 3-(2,6-Dibromophenyl)propanoic acid | Unreacted starting material |

| Ethyl 3-(2,6-dibromophenyl)propanoate | Esterification by-product if ethanol (B145695) is present |

| 1,3-Dibromobenzene (B47543) | Impurity in starting material or by-product |

| Reagents and solvents | e.g., Tetrahydrofuran (B95107), Borane derivatives |

The identification and characterization of these impurities are typically carried out using hyphenated techniques such as LC-MS and GC-MS, which provide both chromatographic separation and mass spectrometric data for structural elucidation. bldpharm.com

Stability Studies under Varied Chemical Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. researchgate.net These studies involve subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light.

The aromatic nature of the dibromophenyl group suggests a high degree of chemical stability. However, the primary alcohol functional group can be susceptible to certain reactions.

A summary of typical forced degradation conditions and potential degradation products is provided below:

| Stress Condition | Reagent/Condition | Potential Degradation Product | Plausible Reaction |

| Acidic Hydrolysis | 0.1 M HCl, heat | No significant degradation expected | The compound is likely stable to acid. |

| Alkaline Hydrolysis | 0.1 M NaOH, heat | No significant degradation expected | The compound is likely stable to base. |

| Oxidation | 3% H₂O₂, room temp | 3-(2,6-Dibromophenyl)propanal | Oxidation of the primary alcohol to an aldehyde. |

| 3-(2,6-Dibromophenyl)propanoic acid | Further oxidation of the aldehyde to a carboxylic acid. | ||

| Photolytic Degradation | UV/Vis light exposure | Potential for radical-mediated degradation | Debromination or other radical reactions. |

The degradation products would be monitored and quantified using the developed stability-indicating HPLC method. The separation of these degradation products from the parent compound is a key requirement for the validation of the analytical method.

Environmental and Sustainability Aspects of 3 2,6 Dibromophenyl Propan 1 Ol Production and Utilization

Lifecycle Assessment of Synthetic Pathways

A complete lifecycle assessment (LCA) evaluates the environmental impact of a product through all stages of its life, from raw material extraction to disposal. In the absence of a formal LCA for 3-(2,6-dibromophenyl)propan-1-ol, its environmental profile can be inferred by examining plausible synthetic pathways through the lens of green chemistry principles.

A common route to synthesize this compound likely involves the alkylation of a 2,6-dibromophenyl precursor followed by functional group manipulation. One such plausible pathway is the malonic ester synthesis, starting from 2,6-dibromobenzyl bromide. This multi-step process typically involves:

Formation of a Grignard reagent from 2,6-dibromobenzyl bromide or its reaction with a nucleophile like diethyl malonate.

Alkylation of the resulting intermediate.

Reduction of the ester or carboxylic acid functionalities to the primary alcohol.

The environmental impact of such a synthesis can be broken down by key metrics:

Atom Economy: Synthetic pathways, particularly those involving protecting groups or multi-step sequences like the malonic ester synthesis, often have a low atom economy. The use of diethyl malonate, for instance, results in the eventual loss of a carboxyl group as carbon dioxide during decarboxylation, meaning a significant portion of the reagent mass does not incorporate into the final product.

Reagents and Solvents: The synthesis relies on hazardous materials. The bromination of toluene (B28343) to create the dibromo-aromatic core uses elemental bromine, which is toxic and corrosive. acsgcipr.orgwordpress.com The formation of organometallic intermediates like Grignard reagents requires anhydrous organic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), which are volatile and flammable. beyondbenign.orgacs.org While greener methods for Grignard reactions using less solvent are emerging, they are not yet standard in all industrial applications. sciencedaily.comhokudai.ac.jp

Waste Generation: The synthesis generates significant waste streams. Bromination reactions produce hydrobromic acid as a byproduct. wordpress.com The use of bases and subsequent neutralization steps create substantial quantities of inorganic salt waste. The reliance on organic solvents throughout the multi-step process, including extraction and purification stages, results in considerable solvent waste.

Table 1: Qualitative Lifecycle Assessment of a Plausible Synthetic Pathway for this compound

| Lifecycle Stage/Metric | Environmental/Sustainability Consideration | Potential for Improvement |

|---|---|---|

| Atom Economy | Low to moderate; malonic ester synthesis involves decarboxylation, leading to CO2 loss. Grignard routes can be more direct but still involve stoichiometric reagents. | Development of catalytic routes that directly add a C3-alcohol chain would significantly improve atom economy. |

| Reagents | Use of hazardous materials including elemental bromine, magnesium metal, and potentially toxic alkylating agents. acsgcipr.org | Employing less hazardous brominating agents like N-bromosuccinimide (though this has lower atom economy) or enzymatic bromination. wordpress.comresearchgate.net Using greener Grignard reaction conditions. sciencedaily.comhokudai.ac.jp |

| Solvents | Heavy reliance on volatile and flammable organic solvents (e.g., THF, diethyl ether) for reactions and purification. beyondbenign.org | Solvent reduction through mechanochemistry (ball-milling) or switching to bio-based solvents. sciencedaily.comsigmaaldrich.com |

| Energy Use | Energy-intensive steps include heating for reflux, distillation, and maintaining anhydrous conditions. | Use of more efficient heating methods, or development of reactions that proceed at ambient temperatures. |

| Waste Output | Generation of significant inorganic salt waste (e.g., MgBr2) and solvent waste. | Recycling of solvents and developing catalytic processes that minimize inorganic byproducts. |

Sustainable Sourcing of Precursors

2,6-Dibromotoluene: Conventionally, this precursor is synthesized via the electrophilic bromination of toluene. biosynth.com Toluene itself is predominantly derived from fossil fuels, a non-renewable resource. nih.gov The extraction and processing of petroleum have well-documented negative environmental impacts. Furthermore, the bromination process itself is a point of environmental concern, often using elemental bromine under harsh conditions. acsgcipr.orgresearchgate.net

However, significant progress is being made in producing aromatic chemicals like toluene from renewable resources. sciencedaily.com Emerging technologies focus on:

Bio-based Toluene: Production of toluene from biomass-derived furans or through the catalytic pyrolysis of lignocellulosic biomass (e.g., wood waste) or plastic waste. daneshyari.comnih.govaxens.netbiobasedpress.eu These routes offer a potential reduction in greenhouse gas emissions compared to fossil-based production. nih.govaxens.net The market for bio-based toluene is projected to grow, driven by sustainability initiatives. mobilityforesights.com

Greener Bromination: Research into more environmentally friendly bromination methods aims to replace harsh reagents and solvents. This includes using bromide-bromate salts in aqueous media or enzymatic halogenation, which could reduce hazardous waste and energy consumption. researchgate.netrsc.org

C3-Alcohol Precursor (e.g., from Diethyl Malonate or Propanol): The three-carbon propanol (B110389) side chain can be introduced via several reagents, with diethyl malonate being a common choice in classical organic synthesis. chemicalbook.com

Diethyl Malonate (DEM): Traditional synthesis of DEM involves feedstocks like chloroacetic acid and sodium cyanide, which pose significant environmental and toxicity risks. chemicalbook.comwikipedia.org However, the sustainability profile of DEM is improving. Bio-based production methods that ferment sugars into malonic acid and its esters are now commercially available, offering a renewable alternative to petrochemical routes. specialchem.comacs.orggreencarcongress.com These bio-derived malonates can serve as drop-in replacements in existing chemical processes. greencarcongress.com

Renewable Propanol: Direct sourcing of the propanol chain from renewable feedstocks is another promising avenue. Propan-1-ol can be synthesized from the catalytic conversion of glycerol, a major byproduct of biodiesel production. researchgate.net This valorization of a waste stream represents a key principle of a circular economy. Additionally, electrochemical systems powered by renewable energy are being developed to produce propanol from captured CO₂, offering a pathway to carbon-neutral chemical production. cicenergigune.comresearchgate.net

Table 2: Sourcing Analysis of Key Precursors

| Precursor | Conventional Source | Sustainable Alternative(s) | Sustainability Benefit |

|---|---|---|---|

| Toluene | Fossil Fuels (Petroleum) nih.gov | Catalytic pyrolysis of biomass or plastic waste; Conversion of bio-based furans. daneshyari.comnih.govaxens.net | Reduces reliance on fossil fuels; potential for lower carbon footprint; valorization of waste streams. nih.gov |

| Bromine Source | Elemental Bromine (Br₂) | Bromide/Bromate salts in aqueous media; Enzymatic bromination. researchgate.netrsc.org | Avoids hazardous Br₂; reduces organic solvent use; milder reaction conditions. |

| Diethyl Malonate | Petrochemicals (e.g., chloroacetic acid, sodium cyanide) wikipedia.org | Fermentation of renewable sugars (e.g., from beet molasses). specialchem.comtransparencymarketresearch.com | Utilizes renewable feedstock; avoids highly toxic reagents like sodium cyanide. |

| Propanol Unit | Petroleum-derived propylene (B89431) | Hydrogenolysis of bio-glycerol; Electrochemical reduction of CO₂. researchgate.netcicenergigune.comresearchgate.net | Valorizes biodiesel waste stream (glycerol); potential for carbon-neutral production. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,6-Dibromophenyl)propan-1-ol, and how are intermediates characterized?

- Methodology :

- Route 1 : Start with 2,6-dibromobenzaldehyde. Perform a Grignard reaction with allylmagnesium bromide to form this compound after acidic workup and reduction (e.g., catalytic hydrogenation).

- Route 2 : Brominate 3-phenylpropan-1-ol using electrophilic aromatic substitution (e.g., Br₂/FeBr₃), ensuring regioselectivity at the 2,6-positions via steric/electronic directing groups.

- Characterization : Use -NMR to confirm the propanol chain (δ ~1.6–3.8 ppm) and aromatic bromine substitution (δ ~7.2–7.8 ppm). Mass spectrometry (MS) validates molecular weight (expected [M+H]⁺ ~322.94 for C₉H₁₀Br₂O). IR confirms the hydroxyl stretch (~3200–3600 cm⁻¹) .

Q. How can researchers confirm the purity of this compound, and what analytical techniques resolve conflicting data?

- Methodology :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to separate impurities; UV detection at 254 nm targets aromatic absorption.

- Contradiction Resolution : If NMR suggests impurities but HPLC does not, employ 2D-COSY or HSQC to differentiate overlapping proton signals. Cross-validate with elemental analysis for Br content .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dibromophenyl group influence the reactivity of this compound in derivatization reactions?

- Methodology :

- Steric Effects : The 2,6-dibromo substitution creates steric hindrance, limiting nucleophilic attacks on the aromatic ring. Use bulky electrophiles (e.g., tert-butyl esters) to test reactivity.

- Electronic Effects : Electron-withdrawing bromines deactivate the ring, reducing electrophilic substitution. Employ directing groups (e.g., –NO₂) to bypass deactivation.

- Case Study : Compare esterification rates with acetic anhydride vs. sterically hindered pivaloyl chloride to quantify steric influence .

Q. What strategies optimize catalytic hydrogenation conditions for intermediates in this compound synthesis?

- Methodology :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying H₂ pressures (1–5 atm) to maximize yield while minimizing dehalogenation.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance hydrogen absorption vs. non-polar solvents.

- Data-Driven Optimization : Use a Design of Experiments (DoE) approach to model interactions between temperature (25–80°C), catalyst loading (1–10%), and reaction time (2–24 h) .

Q. How can computational modeling predict the biological activity or stability of this compound derivatives?

- Methodology :

- DFT Calculations : Analyze bond dissociation energies (BDE) of the C–Br bonds to predict oxidative stability.

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways.

- QSAR : Corolate logP values (predicted ~2.8) with membrane permeability for antimicrobial or anti-inflammatory derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.